![molecular formula C11H16N2OS B6141264 N'-(4-ethoxyphenyl)-N,N-dimethylthiourea CAS No. 5304-13-2](/img/structure/B6141264.png)
N'-(4-ethoxyphenyl)-N,N-dimethylthiourea
Overview
Description
N-(4-ethoxyphenyl)-N,N-dimethylthiourea, also known as ETU, is a chemical compound that has gained significant attention in the field of scientific research. It is a thiourea derivative that has been widely studied for its various applications in the field of chemistry, biology, and medicine.
Mechanism of Action
N'-(4-ethoxyphenyl)-N,N-dimethylthiourea exerts its biological effects by inhibiting the activity of the enzyme thioredoxin reductase. Thioredoxin reductase is an important enzyme that plays a critical role in the regulation of cellular redox balance. Inhibition of thioredoxin reductase by N'-(4-ethoxyphenyl)-N,N-dimethylthiourea leads to an increase in reactive oxygen species (ROS) levels, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N'-(4-ethoxyphenyl)-N,N-dimethylthiourea has been shown to have various biochemical and physiological effects. It has been reported to have anti-tumor activity, and has been studied as a potential chemotherapeutic agent. N'-(4-ethoxyphenyl)-N,N-dimethylthiourea has also been shown to have anti-inflammatory and antioxidant activity, and has been studied for its potential use in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
N'-(4-ethoxyphenyl)-N,N-dimethylthiourea has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive, making it an attractive option for researchers working on a tight budget. However, N'-(4-ethoxyphenyl)-N,N-dimethylthiourea has some limitations, including its potential toxicity and its limited solubility in water.
Future Directions
There are several future directions for research on N'-(4-ethoxyphenyl)-N,N-dimethylthiourea. One area of interest is the development of more potent and selective thioredoxin reductase inhibitors based on the structure of N'-(4-ethoxyphenyl)-N,N-dimethylthiourea. Another area of interest is the investigation of the potential use of N'-(4-ethoxyphenyl)-N,N-dimethylthiourea in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the development of new methods for the synthesis of N'-(4-ethoxyphenyl)-N,N-dimethylthiourea and its derivatives could lead to the discovery of new biological activities and applications.
Synthesis Methods
N'-(4-ethoxyphenyl)-N,N-dimethylthiourea can be synthesized by the reaction of 4-ethoxyaniline and dimethylthiocarbamoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The synthesis of N'-(4-ethoxyphenyl)-N,N-dimethylthiourea is a straightforward process and can be easily scaled up for large-scale production.
Scientific Research Applications
N'-(4-ethoxyphenyl)-N,N-dimethylthiourea has been extensively studied for its various applications in the field of scientific research. It has been used as a reagent in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. N'-(4-ethoxyphenyl)-N,N-dimethylthiourea has also been used as a vulcanization accelerator for rubber, and as a crosslinking agent for polymers.
properties
IUPAC Name |
3-(4-ethoxyphenyl)-1,1-dimethylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-4-14-10-7-5-9(6-8-10)12-11(15)13(2)3/h5-8H,4H2,1-3H3,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWULXOJLGNTGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354393 | |
Record name | 3-(4-ethoxyphenyl)-1,1-dimethylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801334 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Ethoxyphenyl)-1,1-dimethylthiourea | |
CAS RN |
5304-13-2 | |
Record name | NSC157326 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-ethoxyphenyl)-1,1-dimethylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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